Difucosyllacto-N-hexaose a is a complex oligosaccharide classified as a human milk oligosaccharide (HMO). It is characterized by a di-fucosylated, non-sialylated structure with a core consisting of galactose, N-acetylglucosamine, and fucose units. This compound plays a significant role in various biological functions, particularly in infant nutrition and immune system development.
The synthesis of Difucosyllacto-N-hexaose a can be achieved through various methods:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and substrate concentrations to achieve high yields and purity. The use of protecting groups during synthesis is common to prevent unwanted reactions at specific hydroxyl groups .
Difucosyllacto-N-hexaose a has a complex molecular structure characterized by:
The detailed molecular structure can be represented using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Difucosyllacto-N-hexaose a can undergo several types of chemical reactions:
The specific conditions for these reactions vary but typically involve mild temperatures and controlled environments to avoid degradation of the sensitive oligosaccharide structure.
The mechanism of action for Difucosyllacto-N-hexaose a involves its interaction with gut microbiota and immune cells. It promotes beneficial bacteria colonization in the intestines while preventing pathogenic infections. The oligosaccharide acts as a prebiotic, enhancing gut health and supporting immune maturation .
Research indicates that HMOs like Difucosyllacto-N-hexaose a are linked to improved health outcomes in infants, including reduced incidence of gastrointestinal infections and enhanced immune responses .
Relevant analytical techniques such as high-performance liquid chromatography are employed for quantification and characterization of this compound in research settings .
Difucosyllacto-N-hexaose a has several applications across different fields:
Difucosyllacto-N-hexaose a (DFLNH a) is a complex human milk oligosaccharide (HMO) with the molecular formula C₅₂H₈₈N₂O₃₉ and an average molecular weight of 1,365.25 g/mol (monoisotopic mass: 1,364.4964 Da) [1] [3] [7]. This octasaccharide consists of eight monosaccharide units: two fucose (Fuc), three galactose (Gal), two N-acetylglucosamine (GlcNAc), and one glucose (Glc). The molecular weight places it among the larger neutral HMOs, and its chemical composition reflects extensive branching and substitution patterns characteristic of biologically significant glycans. As a dry solid, it requires storage at –20°C in the dark to maintain stability for up to 5 years in its anhydrous state [1] [4].
Table 1: Key Identifiers of DFLNH a
Property | Value |
---|---|
CAS Registry Numbers | 64396-27-6, 11688-09-1, 125091-31-8 |
Molecular Formula | C₅₂H₈₈N₂O₃₉ |
Average Molecular Weight | 1,365.25 g/mol |
Monoisotopic Mass | 1,364.4964 Da |
Physical Form | Dry solid |
Storage Conditions | –20°C, protected from light |
The structural topology of DFLNH a is defined by specific glycosidic bonds:Fucα1-2Galβ1-3GlcNAcβ1-3(Galβ1-4(Fucα1-3)GlcNAcβ1-6)Galβ1-4Glc [1] [3]. This sequence reveals several critical features:
The lactose core (Galβ1-4Glc) at the reducing end anchors two extended branches: a 3-arm (β1-3-linked) and a 6-arm (β1-6-linked) chain. This asymmetrical fucosylation pattern is essential for its receptor-binding specificity [3] [10].
The systematic IUPAC name of DFLNH a is:O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-[O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→6)]-D-glucopyranose [3] [4].
The SMILES notation encodes its stereochemistry:C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O
[4].
DFLNH a and b are structural isomers differing in fucose placement and core type:
Table 2: Structural Comparison of DFLNH Isomers
Feature | DFLNH a | DFLNH b |
---|---|---|
Core Type | Type 1 (Galβ1-3GlcNAc) | Type 2 (Galβ1-4GlcNAc) |
Fucosylation Sites | α1-2 on 3-arm Gal; α1-3 on 6-arm GlcNAc | α1-4 on 3-arm GlcNAc; α1-3 on 6-arm GlcNAc |
Branching Pattern | Asymmetrical | Symmetrical |
Biological Prevalence | Dominant in secretor-positive milk | Lower abundance |
DFLNH b (CAS: 98359-76-3) carries fucose residues at α1-3 and α1-4 positions, often on GlcNAc units of both branches [5]. This distinction alters receptor specificity: DFLNH a binds preferentially to Helicobacter pylori, while DFLNH b targets Campylobacter jejuni [6] [10]. Analytical techniques like high-resolution ion mobility spectrometry (IMS) coupled with cryogenic infrared spectroscopy can differentiate these isomers via unique vibrational fingerprints [6].
Biological Significance and Research Applications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: